molecular formula C18H11Cl2N3 B1320181 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-44-0

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B1320181
M. Wt: 340.2 g/mol
InChI Key: YPHABIMODRQRNI-UHFFFAOYSA-N
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Description

The compound 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) class, which is known for its significant role in medicinal chemistry due to its anti-inflammatory and antitumor properties. The PP derivatives are a large family of N-heterocyclic compounds that have also gained attention in material science for their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various strategies to introduce different substituents that can enhance the compound's biological activity. For instance, the introduction of a longer side chain at the 4-position, substitution at the 3-position, and replacement of the phenyl group at position 2 have been explored to study their effects on anti-inflammatory properties . Another approach includes the reaction of 7-chloro-5-phenyl-pyrazolo[1,5-a]pyrimidine with arenes and heteroarenes using AlCl3-induced C–C bond-forming reactions, providing a selective methodology for preparing 7-(hetero)aryl substituted pyrazolopyrimidines .

Molecular Structure Analysis

The molecular structure of PP derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has been determined, which provides insights into the structural requirements for antitumor activity . The structural analysis of these compounds is essential for understanding their interaction with biological targets and for designing new drugs with improved efficacy.

Chemical Reactions Analysis

PP derivatives undergo various chemical reactions that allow for the functionalization and diversification of the core structure. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the preparation of a highly reactive 7-chloro derivative, which is then reacted with different nucleophiles such as amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various 7-substituted derivatives . These reactions are important for the development of a library of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of PP derivatives are influenced by the substituents on the core structure. The introduction of different functional groups can lead to compounds with varying solubility, stability, and reactivity, which are important parameters for drug development. The nonsteroidal anti-inflammatory drug (NSAID) properties of these compounds, coupled with their lack of ulcerogenic activity, make them particularly interesting for pharmaceutical applications . The regioselectivity of N-alkylation and the presence of specific substituents like the trifluoromethyl group can also affect the compound's biological activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound serves as a precursor in synthesizing various derivatives, such as 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives, characterized by spectral data and theoretical studies (Zahedifar, Razavi, & Sheibani, 2016).
  • Reactivity Studies : Research on its reactivity towards AlCl3-induced C–C bond-forming reactions provides insights into the novel synthesis of substituted pyrazolopyrimidines (Kodimuthali, Nishad, Prasunamba, & Pal, 2009).

Biological and Pharmacological Potential

  • Antibacterial Properties : Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound exhibit significant antibacterial activity and interact with bovine serum albumin, which is crucial for developing new drug candidates (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).
  • Anticancer and Anti-5-Lipoxygenase Agents : A series of pyrazolopyrimidines derivatives synthesized from this compound demonstrated notable anticancer and anti-5-lipoxygenase activities, offering potential therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
  • CDK2 Inhibitors and Anti-leukemia : Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as CDK2 inhibitors with promising anti-leukemia potential, indicating their significance in cancer therapy (Almehmadi, Alsaedi, Harras, & Farghaly, 2021).

Chemical Properties and Reactions

Future Directions

The future directions for “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” could involve further exploration of its pharmacological effects, development of new synthesis methods, and investigation of its potential applications in medicine .

properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHABIMODRQRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182872
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

CAS RN

889939-44-0
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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